molecular formula C14H19N3O4 B5874215 ethyl 4-[(4-nitrophenyl)methyl]piperazine-1-carboxylate

ethyl 4-[(4-nitrophenyl)methyl]piperazine-1-carboxylate

Cat. No.: B5874215
M. Wt: 293.32 g/mol
InChI Key: VJNBZBBQNJJHLT-UHFFFAOYSA-N
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Description

Ethyl 4-[(4-nitrophenyl)methyl]piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a piperazine ring substituted with an ethyl ester group and a 4-nitrophenylmethyl group. The compound’s structure allows it to participate in various chemical reactions and makes it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(4-nitrophenyl)methyl]piperazine-1-carboxylate typically involves the reaction of piperazine with ethyl chloroformate and 4-nitrobenzyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or another suitable organic solvent

    Reaction Time: 2-6 hours

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions and improved yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(4-nitrophenyl)methyl]piperazine-1-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.

    Cyclization: The compound can undergo intramolecular cyclization to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon catalyst, room temperature to 50°C

    Substitution: Hydrochloric acid or sodium hydroxide, reflux conditions

    Cyclization: Strong acids or bases, elevated temperatures

Major Products Formed

    Reduction: 4-[(4-aminophenyl)methyl]piperazine-1-carboxylate

    Hydrolysis: 4-[(4-nitrophenyl)methyl]piperazine-1-carboxylic acid

    Cyclization: Various heterocyclic compounds depending on the specific reaction conditions

Scientific Research Applications

Ethyl 4-[(4-nitrophenyl)methyl]piperazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various therapeutic applications.

    Industry: Used in the development of new materials and as a building block for the synthesis of functionalized piperazine derivatives.

Mechanism of Action

The mechanism of action of ethyl 4-[(4-nitrophenyl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with biological macromolecules such as proteins and nucleic acids. The piperazine ring provides a scaffold for binding to receptors and enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Ethyl 4-[(4-nitrophenyl)methyl]piperazine-1-carboxylate can be compared with other piperazine derivatives such as:

    4-[(4-nitrophenyl)methyl]piperazine-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ethyl ester.

    4-[(4-aminophenyl)methyl]piperazine-1-carboxylate: Similar structure but with an amino group instead of a nitro group.

    tert-butyl 4-[(4-nitrophenyl)methyl]piperazine-1-carboxylate: Similar structure but with a tert-butyl ester group instead of an ethyl ester.

These compounds share similar chemical properties but differ in their reactivity and biological activities, highlighting the unique features of this compound.

Properties

IUPAC Name

ethyl 4-[(4-nitrophenyl)methyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O4/c1-2-21-14(18)16-9-7-15(8-10-16)11-12-3-5-13(6-4-12)17(19)20/h3-6H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJNBZBBQNJJHLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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